6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride
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Overview
Description
6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-amine core with an aminomethyl group attached to a piperidine ring, and it is often used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidin-4-amine core This can be achieved through a condensation reaction between an appropriate amine and a β-diketone
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including hydroxylated and carboxylated products.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its versatility and reactivity make it suitable for a wide range of applications, including the manufacture of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
Comparison with Similar Compounds
4-(Aminomethyl)pyridine: This compound shares a similar aminomethyl group but lacks the piperidine ring and pyrimidin-4-amine core.
N,N-Diethyl-4-pyrimidinamine: This compound has a similar pyrimidin-4-amine core but lacks the aminomethyl group and piperidine ring.
Uniqueness: 6-(4-(Aminomethyl)piperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride is unique due to its combination of the pyrimidin-4-amine core, aminomethyl group, and piperidine ring. This combination provides a distinct set of chemical properties and reactivity that differentiate it from other similar compounds.
Properties
IUPAC Name |
6-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5.ClH/c1-3-18(4-2)13-9-14(17-11-16-13)19-7-5-12(10-15)6-8-19;/h9,11-12H,3-8,10,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDWQESGWBPCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCC(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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